N-(2-((2-Hydroxyethyl)amino)ethyl)dimethyloctanamide
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Overview
Description
N-(2-((2-Hydroxyethyl)amino)ethyl)dimethyloctanamide is an organic compound with the molecular formula C14H30N2O2 It is a derivative of octanamide, featuring a hydroxyethyl group and a dimethylaminoethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-((2-Hydroxyethyl)amino)ethyl)dimethyloctanamide typically involves the reaction of octanoyl chloride with N-(2-hydroxyethyl)ethylenediamine under controlled conditions. The reaction is carried out in an inert atmosphere, often using a solvent such as dichloromethane. The reaction mixture is stirred at room temperature, and the progress is monitored using thin-layer chromatography (TLC). Once the reaction is complete, the product is purified using column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The reactants are fed into a reactor where the reaction takes place under optimized conditions. The product is then separated and purified using techniques such as distillation or crystallization.
Chemical Reactions Analysis
Types of Reactions
N-(2-((2-Hydroxyethyl)amino)ethyl)dimethyloctanamide can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The amide group can be reduced to an amine.
Substitution: The amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as alkyl halides can be used in substitution reactions.
Major Products
Oxidation: Formation of N-(2-((2-oxoethyl)amino)ethyl)dimethyloctanamide.
Reduction: Formation of N-(2-((2-hydroxyethyl)amino)ethyl)dimethyloctylamine.
Substitution: Formation of substituted amides or amines depending on the nucleophile used.
Scientific Research Applications
N-(2-((2-Hydroxyethyl)amino)ethyl)dimethyloctanamide has several applications in scientific research:
Chemistry: Used as a ligand in the preparation of coordination complexes.
Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Investigated for its potential therapeutic effects and as a precursor in drug synthesis.
Industry: Utilized in the production of surfactants and emulsifiers.
Mechanism of Action
The mechanism of action of N-(2-((2-Hydroxyethyl)amino)ethyl)dimethyloctanamide involves its interaction with specific molecular targets. The hydroxyethyl and amino groups allow it to form hydrogen bonds and coordinate with metal ions. These interactions can modulate the activity of enzymes and receptors, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
N-(2-Hydroxyethyl)ethylenediamine: A related compound with similar functional groups but a different alkyl chain length.
N,N-Dimethylethanolamine: Another compound with a hydroxyethyl group and dimethylamino group, but lacking the octanamide moiety.
Properties
CAS No. |
94031-04-6 |
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Molecular Formula |
C14H30N2O2 |
Molecular Weight |
258.40 g/mol |
IUPAC Name |
N-[2-(2-hydroxyethylamino)ethyl]-N,2-dimethyloctanamide |
InChI |
InChI=1S/C14H30N2O2/c1-4-5-6-7-8-13(2)14(18)16(3)11-9-15-10-12-17/h13,15,17H,4-12H2,1-3H3 |
InChI Key |
LITDDDQAHMTDLU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC(C)C(=O)N(C)CCNCCO |
Origin of Product |
United States |
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